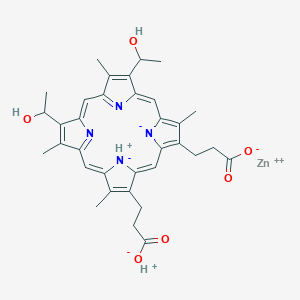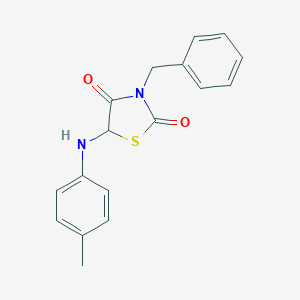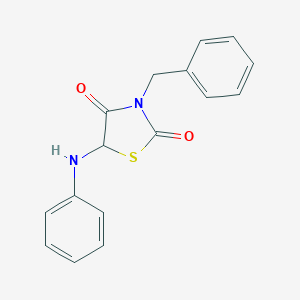
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as TZD, is a heterocyclic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. This compound has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, and to induce the expression of certain genes involved in apoptosis.
Biochemical and Physiological Effects:
3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antioxidant and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to form stable complexes with metal ions, making it useful in analytical chemistry. It is also relatively easy to synthesize and modify, allowing for the creation of derivatives with improved properties. However, one limitation of using 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
未来方向
There are several future directions for research on 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as an antitumor agent, and further studies are needed to fully understand its mechanism of action and efficacy in treating various types of cancer. Additionally, the antioxidant and anti-inflammatory properties of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione make it a promising candidate for the treatment of various diseases, such as Alzheimer's and Parkinson's. Further research is also needed to optimize the synthesis method of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione and to create derivatives with improved solubility and efficacy.
合成方法
The synthesis of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of benzylamine and 4-hydroxybenzaldehyde in the presence of thiosemicarbazide. The resulting compound is then subjected to cyclization with chloroacetic acid to form the final product. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.
科学研究应用
The unique properties of 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione have made it a promising candidate for various scientific research applications. Its ability to act as a chelating agent and form stable complexes with metal ions has made it useful in analytical chemistry. It has also been studied for its potential as an antitumor agent due to its ability to induce apoptosis in cancer cells. Additionally, 3-Benzyl-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its antioxidant and anti-inflammatory properties.
属性
分子式 |
C17H13NO3S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
(5Z)-3-benzyl-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c19-14-8-6-12(7-9-14)10-15-16(20)18(17(21)22-15)11-13-4-2-1-3-5-13/h1-10,19H,11H2/b15-10- |
InChI 键 |
UEACFOXOVJLGLS-GDNBJRDFSA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-Anilino-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228502.png)
![Ethyl [5-(4-bromoanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B228507.png)

![2-hydroxy-N-[(Z)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide](/img/structure/B228517.png)



![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)


![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-phenyl-amino]-acetamide](/img/structure/B228546.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
